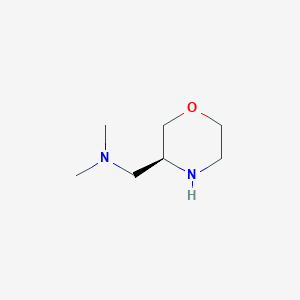
3-Methoxy-3-phenyl-3H-diazirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-3-phenyl-3H-diazirine is a diazirine compound characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is notable for its ability to generate carbenes upon photochemical, thermal, or electrical stimulation. Carbenes are highly reactive species that can insert into various chemical bonds, making diazirines valuable tools in chemical and biological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-3-phenyl-3H-diazirine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the Friedel-Crafts reaction, where 3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine is synthesized using triflic acid as a catalyst . This method ensures the retention of optical purity and is effective for producing diazirinylated derivatives.
Industrial Production Methods: Industrial production of 3-methoxy-3-phenyl-3H-diazirine may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity. The scalability of the Friedel-Crafts reaction makes it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxy-3-phenyl-3H-diazirine undergoes various chemical reactions, primarily involving the generation of carbenes. These reactions include:
Photochemical Reactions: Activation by light (around 350-365 nm) to generate carbenes.
Thermal Reactions: Activation by heat (typically 110-130°C) to produce carbenes.
Common Reagents and Conditions:
Photochemical Activation: Ultraviolet light sources.
Thermal Activation: Controlled heating apparatus.
Major Products: The primary products of these reactions are carbenes, which can further react with nearby C-H, O-H, or N-H bonds to form new chemical bonds .
Wissenschaftliche Forschungsanwendungen
3-Methoxy-3-phenyl-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a carbene precursor for studying reaction mechanisms and bond formation.
Biology: Employed in photoaffinity labeling to identify biological targets and study protein interactions.
Medicine: Utilized in the development of photoactivatable drugs and probes for imaging and therapeutic purposes.
Industry: Applied in polymer crosslinking and adhesion processes.
Wirkmechanismus
The mechanism of action of 3-methoxy-3-phenyl-3H-diazirine involves the generation of carbenes upon activation. These carbenes can insert into various chemical bonds, facilitating the formation of new bonds. The molecular targets include unactivated C-H, O-H, and N-H bonds, making this compound versatile in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
- 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
- 3-Bromo-3-phenyl-3H-diazirine
Comparison: 3-Methoxy-3-phenyl-3H-diazirine is unique due to its methoxy group, which can influence its reactivity and stability. Compared to trifluoromethyl and bromo derivatives, the methoxy group provides different electronic properties, potentially enhancing its efficacy in specific applications .
Eigenschaften
CAS-Nummer |
82736-62-7 |
|---|---|
Molekularformel |
C8H8N2O |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
3-methoxy-3-phenyldiazirine |
InChI |
InChI=1S/C8H8N2O/c1-11-8(9-10-8)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
QBQYAROROHDZHY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(N=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B11921179.png)
![6-Methylene-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B11921193.png)

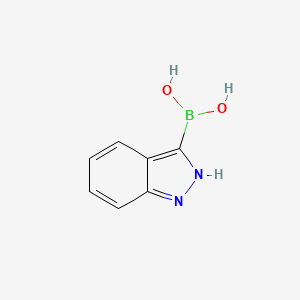
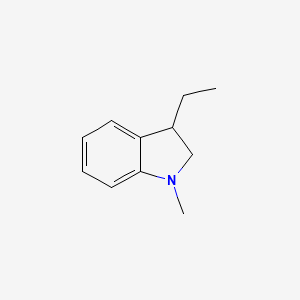




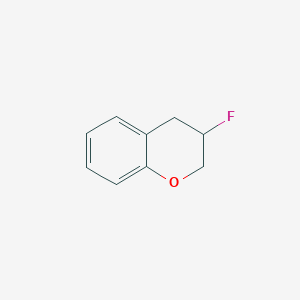
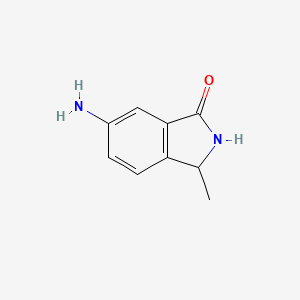

![4-Methylbenzo[d]isoxazol-3-ol](/img/structure/B11921250.png)
